

Application Notes and Protocols for 90Y-DOTA-PSMA-EB-01 Radionuclide Therapy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 90Y-**DOTA-PSMA-EB-01** in preclinical research for radionuclide therapy of prostate cancer. 90Y-**DOTA-PSMA-EB-01** is a long-lasting, prostate-specific membrane antigen (PSMA)-targeting radiopharmaceutical that has shown significant potential in preclinical models.[1][2][3]

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer due to its overexpression on prostate cancer cells.[4][5] Radionuclide therapy using PSMA-targeting agents has shown considerable promise. 90Y-**DOTA-PSMA-EB-01** is a novel agent that incorporates an Evans blue (EB) derivative. This modification enhances albumin binding, which in turn improves the in vivo pharmacokinetics, leading to higher tumor uptake and retention.[1][2][3] Preclinical studies have demonstrated its potential for significant tumor regression in PSMA-positive xenografts.[1][2][3]

Mechanism of Action

90Y-**DOTA-PSMA-EB-01** targets PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells. The PSMA-targeting component, a glutamate-urea-based motif, binds with high affinity to the extracellular domain of PSMA. The DOTA chelator securely holds the therapeutic radionuclide, Yttrium-90 (90Y), a high-energy beta-emitter. The Evans blue moiety binds to circulating albumin, extending the radiopharmaceutical's circulation time



and increasing its accumulation in the tumor. Upon binding to PSMA, the complex is internalized, delivering a cytotoxic radiation dose directly to the cancer cells.



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Caption: Mechanism of 90Y-DOTA-PSMA-EB-01 targeting and action.

Experimental Protocols Protocol 1: Radiolabeling of DOTA-PSMA-EB-01 with

Yttrium-90

This protocol details the procedure for labeling the precursor **DOTA-PSMA-EB-01** with ⁹⁰Y.

Materials:

- DOTA-PSMA-EB-01 precursor
- 90YCl₃ in 0.04 M HCl
- Sodium acetate buffer (0.25 M, pH 5.5)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath set to 90°C
- Radio-TLC or Radio-HPLC for quality control

Procedure:

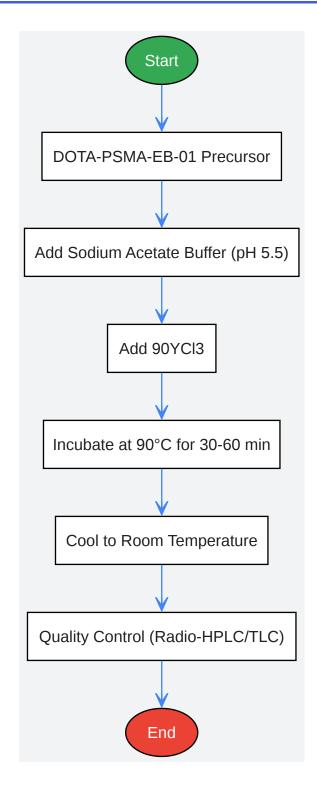






- In a sterile reaction vial, add a calculated amount of **DOTA-PSMA-EB-01** precursor solution.
- Add sodium acetate buffer to adjust the pH to approximately 5.5.
- Carefully add the required activity of 90YCl3 to the vial.
- Gently mix the solution.
- Incubate the reaction mixture at 90°C for 30-60 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control to determine the radiochemical purity.





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Caption: Workflow for the radiolabeling of **DOTA-PSMA-EB-01** with ⁹⁰Y.



Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is for determining the binding affinity and internalization of 90Y-**DOTA-PSMA-EB- 01** in PSMA-positive and PSMA-negative cells.

Materials:

- PSMA-positive (e.g., PC3-PIP) and PSMA-negative (e.g., PC3) cell lines
- · Cell culture medium
- 90Y-DOTA-PSMA-EB-01
- Phosphate-buffered saline (PBS)
- · Gamma counter

Procedure:

- Plate an equal number of PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
- · Wash the cells with PBS.
- Add increasing concentrations of 90Y-DOTA-PSMA-EB-01 to the wells.
- For competition assays, add a surplus of non-radiolabeled PSMA inhibitor.
- Incubate the plates at 37°C for a specified time (e.g., 1 hour).
- To measure total binding, wash the cells with cold PBS and lyse them.
- To measure internalization, strip surface-bound radioligand with an acidic buffer before cell lysis.
- Collect the cell lysates and measure the radioactivity using a gamma counter.



Calculate the percentage of added dose per million cells.

Protocol 3: Preclinical Animal Studies

This protocol outlines the procedure for evaluating the biodistribution and therapeutic efficacy of 90Y-**DOTA-PSMA-EB-01** in a tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- PSMA-positive human prostate cancer cells (e.g., PC3-PIP)
- 90Y-DOTA-PSMA-EB-01
- Calipers for tumor measurement
- Animal imaging system (e.g., PET/CT if using 86Y-DOTA-PSMA-EB-01 for imaging)

Procedure:

- Inoculate mice subcutaneously with PSMA-positive cells to establish tumor xenografts.
- Monitor tumor growth until tumors reach a suitable size (e.g., ~100 mm³).
- Randomly assign mice to treatment and control groups.
- For biodistribution studies, inject a known activity of 90Y-DOTA-PSMA-EB-01 intravenously.
- At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
- Dissect tumors and major organs, weigh them, and measure the radioactivity using a gamma counter.
- Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
- For therapy studies, administer therapeutic doses of 90Y-DOTA-PSMA-EB-01 (e.g., 3.7 MBq and 7.4 MBq).[1]

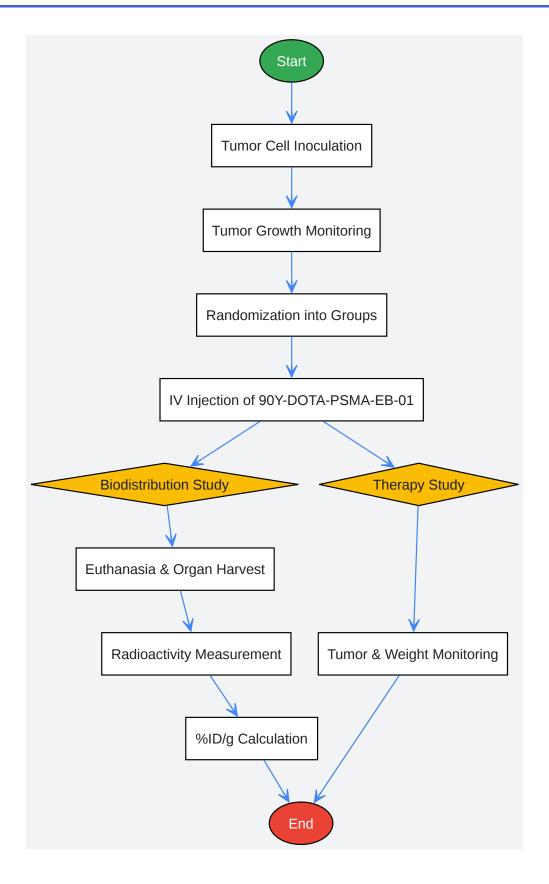
Methodological & Application





- Monitor tumor volume and body weight regularly.
- Euthanize mice if tumor volume exceeds predetermined limits or if signs of toxicity are observed.





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Caption: Workflow for preclinical animal studies.



Data Presentation

Table 1: In Vivo Biodistribution of ⁸⁶Y-DOTA-PSMA-EB-01 in PC3-PIP Tumor-Bearing Mice (%ID/g)

Data is based on a surrogate imaging radionuclide (86Y) to enable PET imaging.

| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 48 h p.i. |
|--------------|--------------|----------|--------------|--------------|
| Tumor | 22.33 ± 2.39 | - | 40.40 ± 4.79 | 35.67 ± 4.27 |
| Blood | - | - | - | - |
| Kidneys | - | - | - | - |

Note: Detailed biodistribution data for all organs were not fully available in the provided search results. The table reflects the reported tumor uptake values.[1][2][3]

Table 2: Comparative Tumor Uptake of PSMA-Targeting

Agents

| Radiopharmaceutical | Peak Tumor Uptake (%ID/g) | Time to Peak |
|---------------------------------|------------------------------|--------------|
| ⁸⁶ Y-DOTA-PSMA-EB-01 | 40.40 ± 4.79 | 24 h |
| ⁸⁶ Y-DOTA-MCG | 17.05 ± 3.66 | 1 h |

This table compares the performance of the Evans blue-modified compound to its non-modified counterpart, highlighting the improved tumor uptake.[1]

Table 3: Therapeutic Efficacy of 90Y-DOTA-PSMA-EB-01 in PC3-PIP Xenografts



| Treatment Group | Outcome |
|-----------------------------------------|--------------------------------------------------------|
| Saline (Control) | Progressive tumor growth |
| 7.4 MBq ⁹⁰ Y-DOTA-MCG | Limited tumor growth delay |
| 3.7 MBq ⁹⁰ Y-DOTA-PSMA-EB-01 | Tumor growth arrest for ~20 days, followed by regrowth |
| 7.4 MBq ⁹⁰ Y-DOTA-PSMA-EB-01 | Significant tumor regression, with eventual recurrence |

This table summarizes the therapeutic response observed with different treatment regimens.[1]

Conclusion

90Y-**DOTA-PSMA-EB-01** is a promising radiopharmaceutical for the treatment of PSMA-positive prostate cancer. The inclusion of an Evans blue derivative significantly enhances its pharmacokinetic profile, leading to superior tumor uptake and therapeutic efficacy in preclinical models compared to agents without this modification. The protocols provided herein offer a framework for researchers to conduct further preclinical evaluation of this and similar agents. Careful adherence to these methodologies will ensure reproducible and reliable data generation in the development of novel radionuclide therapies.

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